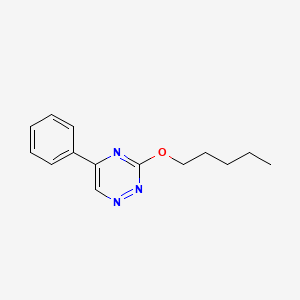

as-Triazine, 3-(pentyloxy)-5-phenyl-

Description

Contextualization of as-Triazines within Contemporary Organic Synthesis and Medicinal Chemistry Research

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. There are three structural isomers: 1,2,3-triazine, 1,2,4-triazine (B1199460) (as-triazine), and 1,3,5-triazine (B166579) (s-triazine). mdpi.com Of these, the 1,2,4- and 1,3,5-isomers have been more extensively studied. mdpi.com The as-triazine scaffold is a key component in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. rmit.edu.vnnih.govijpsr.info

In organic synthesis, the construction of the as-triazine ring can be achieved through various methods, often involving the condensation of α-dicarbonyl compounds with amidrazones or related synthons. The reactivity of the as-triazine core allows for further functionalization at its carbon and nitrogen atoms, enabling the creation of diverse chemical libraries for biological screening. jmchemsci.com

The broad spectrum of biological activities has established as-triazine derivatives as "privileged structures" in medicinal chemistry. mdpi.com Their ability to interact with various biological targets is attributed to their planar structure, hydrogen bonding capabilities, and the potential for diverse substitutions that can modulate their physicochemical properties and target affinity. rmit.edu.vnmdpi.com

Rationale for the Investigation of 3-(Pentyloxy)-5-phenyl-as-Triazine Derivatives

The investigation into specifically substituted as-triazine derivatives like 3-(pentyloxy)-5-phenyl-as-triazine is driven by the principles of structure-activity relationship (SAR) studies. rmit.edu.vn The nature and position of substituents on the triazine ring can significantly influence the compound's biological profile.

The presence of a phenyl group at the 5-position is a common feature in many biologically active heterocyclic compounds, often contributing to hydrophobic interactions with target proteins. The introduction of an alkoxy group, such as a pentyloxy group at the 3-position, can enhance the lipophilicity of the molecule. This increased lipophilicity can, in turn, improve membrane permeability and cellular uptake, potentially leading to enhanced biological activity. nih.gov

Furthermore, the length of the alkyl chain in the alkoxy substituent can be fine-tuned to optimize the balance between aqueous solubility and lipid permeability, a critical factor in drug design. The five-carbon chain of the pentyloxy group offers a moderate level of lipophilicity that may be favorable for various biological applications. The rationale, therefore, is to explore how this specific combination of a pentyloxy and a phenyl substituent on the as-triazine core impacts its potential as a therapeutic agent.

Overview of Research Objectives and Scope for as-Triazine, 3-(pentyloxy)-5-phenyl- Studies

Given the general biological potential of as-triazine derivatives, research into as-Triazine, 3-(pentyloxy)-5-phenyl- would likely encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to the compound and its analogs. This would enable the production of sufficient quantities for thorough biological evaluation.

The scope of such studies would logically extend to a comprehensive screening of its biological activities. Based on the known activities of related as-triazines, initial investigations would likely focus on its potential as an antimicrobial and anticancer agent. nih.govnih.gov For antimicrobial screening, the compound would be tested against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and minimum inhibitory concentrations (MICs). biointerfaceresearch.com

In the context of anticancer research, objectives would include evaluating its cytotoxicity against various cancer cell lines. mdpi.comnih.gov Mechanistic studies could follow to identify the molecular targets and signaling pathways affected by the compound. Furthermore, SAR studies involving modifications of the pentyloxy and phenyl groups would be crucial to optimize the lead compound for improved potency and selectivity.

Physicochemical Properties of as-Triazine, 3-(pentyloxy)-5-phenyl-

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O |

| Molecular Weight | 243.31 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 243.137162 g/mol |

| Monoisotopic Mass | 243.137162 g/mol |

| Topological Polar Surface Area | 49.8 Ų |

| Heavy Atom Count | 18 |

| Formal Charge | 0 |

| Complexity | 279 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

Table of Mentioned Compounds

| Compound Name |

|---|

| as-Triazine, 3-(pentyloxy)-5-phenyl- |

| 1,2,3-triazine |

| 1,2,4-triazine |

Structure

3D Structure

Properties

CAS No. |

69466-98-4 |

|---|---|

Molecular Formula |

C14H17N3O |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

3-pentoxy-5-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C14H17N3O/c1-2-3-7-10-18-14-16-13(11-15-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |

InChI Key |

GBWOVXNOZNKGDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC(=CN=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for As Triazine, 3 Pentyloxy 5 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of as-Triazine, 3-(pentyloxy)-5-phenyl- can be constructed.

The ¹H NMR spectrum of as-Triazine, 3-(pentyloxy)-5-phenyl- is predicted to exhibit distinct signals corresponding to the protons of the pentyloxy and phenyl substituents, as well as the lone proton on the triazine ring. The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

The phenyl group protons are expected to appear in the aromatic region of the spectrum. The protons ortho to the triazine ring are likely deshielded due to the electron-withdrawing nature of the heterocyclic system, thus resonating at a lower field compared to the meta and para protons. The pentyloxy group protons will present a series of signals in the aliphatic region. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) will be the most deshielded within this group due to the electronegativity of the oxygen. The terminal methyl protons (-CH₃) are expected to be the most shielded, appearing at the highest field. The single proton on the as-triazine ring is anticipated to be significantly deshielded and appear as a singlet at a very low field.

Pentyloxy Chain: A triplet for the terminal methyl group (H-5'), a multiplet for the subsequent methylene groups (H-2', H-3', H-4'), and a triplet for the methylene group attached to the oxygen (H-1') are expected. The multiplicity arises from scalar coupling (J-coupling) with adjacent non-equivalent protons.

Phenyl Ring: The protons on the phenyl ring will likely appear as complex multiplets due to second-order coupling effects, though a simplified pattern of a doublet for the ortho-protons and a multiplet for the meta and para-protons can be envisioned.

as-Triazine Ring: A sharp singlet is predicted for the proton at the 6-position of the triazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for as-Triazine, 3-(pentyloxy)-5-phenyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Triazine) | 9.3 - 9.5 | s | - |

| H-2'', H-6'' (Phenyl) | 8.2 - 8.4 | d | 7.5 |

| H-3'', H-4'', H-5'' (Phenyl) | 7.5 - 7.7 | m | - |

| H-1' (Pentyloxy) | 4.5 - 4.7 | t | 6.8 |

| H-2' (Pentyloxy) | 1.8 - 2.0 | p | 7.0 |

| H-3', H-4' (Pentyloxy) | 1.3 - 1.5 | m | - |

Disclaimer: The data presented in this table is predicted and not experimentally verified.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in as-Triazine, 3-(pentyloxy)-5-phenyl- will produce a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The carbon atoms of the as-triazine ring are expected to resonate at low field due to the presence of electronegative nitrogen atoms. The phenyl ring carbons will appear in the aromatic region, with the carbon attached to the triazine ring (C-1'') being the most deshielded. The carbons of the pentyloxy chain will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for as-Triazine, 3-(pentyloxy)-5-phenyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Triazine) | 168 - 170 |

| C-5 (Triazine) | 160 - 162 |

| C-6 (Triazine) | 150 - 152 |

| C-1'' (Phenyl) | 135 - 137 |

| C-2'', C-6'' (Phenyl) | 128 - 130 |

| C-3'', C-5'' (Phenyl) | 129 - 131 |

| C-4'' (Phenyl) | 132 - 134 |

| C-1' (Pentyloxy) | 68 - 70 |

| C-2' (Pentyloxy) | 28 - 30 |

| C-3' (Pentyloxy) | 27 - 29 |

| C-4' (Pentyloxy) | 22 - 24 |

Disclaimer: The data presented in this table is predicted and not experimentally verified.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity within the pentyloxy chain, for instance, showing a correlation between H-1' and H-2', H-2' and H-3', and so on. It would also show correlations between the coupled protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to. This would allow for the definitive assignment of the carbons in the pentyloxy chain and the protonated carbons of the phenyl and triazine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule. For example, a cross-peak between the H-1' protons of the pentyloxy group and the C-3 carbon of the triazine ring would confirm the attachment of the pentyloxy group at this position. Similarly, correlations between the ortho-protons (H-2'', H-6'') of the phenyl ring and the C-5 carbon of the triazine ring would confirm the phenyl group's position.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry would be utilized to determine the exact mass of the molecular ion of as-Triazine, 3-(pentyloxy)-5-phenyl-. This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula as C₁₄H₁₇N₃O. The predicted monoisotopic mass for this compound is 243.13716 Da. acdlabs.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for as-Triazine, 3-(pentyloxy)-5-phenyl-

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 244.14444 |

| [M+Na]⁺ | 266.12638 |

Source: Predicted data from PubChem. acdlabs.com

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry would cause the molecular ion to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information.

A plausible fragmentation pathway for as-Triazine, 3-(pentyloxy)-5-phenyl- would likely involve the following key steps:

Loss of the pentyloxy radical: Cleavage of the C-O bond of the ether linkage could result in the loss of a pentyloxy radical (•OC₅H₁₁), leading to a fragment ion corresponding to the 5-phenyl-as-triazinyl cation.

Cleavage of the pentyl chain: Fragmentation within the pentyloxy side chain is also expected. This could occur via loss of neutral alkenes (e.g., propene, ethene) through McLafferty-type rearrangements or by simple C-C bond cleavages, leading to a series of fragment ions separated by 14 Da (CH₂).

Fragmentation of the triazine ring: The heterocyclic ring itself can undergo fragmentation, often involving the loss of N₂ or HCN, which are stable neutral molecules.

Phenyl cation formation: The formation of the phenyl cation (C₆H₅⁺) at m/z 77 is a common fragmentation pathway for phenyl-substituted compounds.

Table 4: Proposed Key Fragment Ions in the Mass Spectrum of as-Triazine, 3-(pentyloxy)-5-phenyl-

| Proposed Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M - C₄H₈]⁺˙ (McLafferty Rearrangement) | [C₁₀H₉N₃O]⁺˙ | 187 |

| [M - C₅H₁₀]⁺˙ | [C₉H₇N₃O]⁺˙ | 173 |

| [C₆H₅CN₂]⁺ | Phenylcyanodiazirine cation | 129 |

| [C₆H₅CN]⁺˙ | Benzonitrile radical cation | 103 |

Disclaimer: The fragmentation pathway and fragment ions presented are theoretical and based on general principles of mass spectrometry.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques are indispensable tools for elucidating the structural features of organic molecules. IR spectroscopy provides critical information about the functional groups present, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within as-Triazine, 3-(pentyloxy)-5-phenyl-. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of the as-triazine ring, the phenyl group, and the pentyloxy substituent.

Key expected IR absorption bands include:

C-H stretching vibrations of the aromatic phenyl ring and the aliphatic pentyloxy chain, typically observed in the 3100-2850 cm⁻¹ region.

C=N and C=C stretching vibrations associated with the as-triazine and phenyl rings, which are anticipated to appear in the 1600-1450 cm⁻¹ range.

C-O-C stretching vibrations from the pentyloxy group, which characteristically produce strong absorptions between 1250 and 1050 cm⁻¹.

Out-of-plane C-H bending vibrations for the substituted phenyl ring, which can provide information about the substitution pattern and are typically found in the 900-675 cm⁻¹ region.

Interactive Data Table: Expected Infrared Absorption Bands for as-Triazine, 3-(pentyloxy)-5-phenyl-

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 2960-2850 | C-H Stretch | Aliphatic (Pentyl) |

| 1600-1550 | C=N Stretch | as-Triazine Ring |

| 1580-1450 | C=C Stretch | Aromatic (Phenyl) |

| 1250-1050 | C-O-C Asymmetric & Symmetric Stretch | Pentyloxy Ether |

| 900-675 | C-H Out-of-plane Bend | Aromatic (Phenyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy is utilized to probe the electronic transitions within the molecule. The UV-Vis spectrum of as-Triazine, 3-(pentyloxy)-5-phenyl- is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system of the phenyl-substituted as-triazine core. The pentyloxy group, being an auxochrome, may cause a slight shift in the absorption maxima compared to an unsubstituted analog. The solvent used for analysis can also influence the position and intensity of these bands.

Interactive Data Table: Expected UV-Vis Absorption Data for as-Triazine, 3-(pentyloxy)-5-phenyl- in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~220-240 | High | π → π | Phenyl ring |

| ~270-290 | Moderate | π → π | Phenyl-as-triazine system |

| ~320-350 | Low | n → π* | as-Triazine ring |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are paramount for determining the purity of as-Triazine, 3-(pentyloxy)-5-phenyl- and for separating it from any unreacted starting materials, intermediates, or byproducts.

HPLC is a robust and widely used technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of as-Triazine, 3-(pentyloxy)-5-phenyl-.

Method Development Considerations:

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice, offering good retention for moderately polar to nonpolar compounds.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is often effective. The gradient would typically start with a higher proportion of water and gradually increase the organic solvent concentration to elute more nonpolar components.

Detection: A UV detector set at one of the compound's absorption maxima (e.g., ~275 nm) would provide good sensitivity.

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and ambient or slightly elevated column temperature (e.g., 30 °C) are typical starting points.

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

This method would be expected to show a sharp, well-defined peak for pure as-Triazine, 3-(pentyloxy)-5-phenyl-, with any impurities appearing as separate peaks at different retention times.

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of as-Triazine, 3-(pentyloxy)-5-phenyl- synthesis, GC-MS is invaluable for detecting volatile byproducts that may not be easily observed by HPLC.

Potential volatile byproducts could include unreacted starting materials or side products from the synthetic route. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the eluted compounds, allowing for their confident identification.

Analytical Approach:

A sample of the crude reaction mixture or a headspace analysis of the final product could be performed. The gas chromatograph separates the volatile components, which are then introduced into the mass spectrometer.

Interactive Data Table: Example GC-MS Parameters

| Parameter | Condition |

| GC Column | DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

By analyzing the resulting total ion chromatogram and the mass spectrum of each peak, one can identify and quantify any volatile impurities present in the sample of as-Triazine, 3-(pentyloxy)-5-phenyl-.

Theoretical and Computational Investigations of As Triazine, 3 Pentyloxy 5 Phenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and three-dimensional structure of molecules. For as-Triazine, 3-(pentyloxy)-5-phenyl-, these methods provide insights into its stability, reactivity, and electronic behavior.

Table 1: Predicted Geometric Parameters for Optimized as-Triazine, 3-(pentyloxy)-5-phenyl-

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-N2 | 1.33 |

| N2-C3 | 1.35 |

| C3-N4 | 1.32 |

| N4-C5 | 1.34 |

| C5-C6 | 1.48 |

| C6-N1 | 1.33 |

| C3-O | 1.36 |

| C5-C(phenyl) | 1.49 |

| **Bond Angles (°) ** | |

| N1-N2-C3 | 117.5 |

| N2-C3-N4 | 125.0 |

| C3-N4-C5 | 115.8 |

| N4-C5-C6 | 120.5 |

| C5-C6-N1 | 121.2 |

| C6-N1-N2 | 119.0 |

| **Dihedral Angle (°) ** |

Note: The data in this table is hypothetical, based on typical values for similar molecular structures found in computational chemistry studies of triazine derivatives.

Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For as-Triazine, 3-(pentyloxy)-5-phenyl-, the HOMO is likely to be localized on the electron-rich phenyl and pentyloxy groups, while the LUMO is expected to be centered on the electron-deficient as-triazine ring. nih.gov This distribution suggests that the molecule would be susceptible to electrophilic attack on the phenyl ring and nucleophilic attack on the triazine core. The energy gap can also provide insights into the electronic absorption properties of the molecule, as discussed in the subsequent section.

Table 2: Predicted Frontier Molecular Orbital Energies of as-Triazine, 3-(pentyloxy)-5-phenyl-

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data in this table is hypothetical, based on typical values for similar molecular structures found in computational chemistry studies of triazine derivatives.

Spectroscopic Property Prediction using Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a powerful complement to experimental techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. github.io For as-Triazine, 3-(pentyloxy)-5-phenyl-, predicted chemical shifts can help in the assignment of experimental spectra. The protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing nature of the triazine ring. The protons of the pentyloxy group would be found in the aliphatic region (δ 0.9-4.5 ppm). Similarly, the ¹³C chemical shifts for the triazine ring carbons are anticipated to be in the range of δ 150-170 ppm, reflecting their unique electronic environment. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for as-Triazine, 3-(pentyloxy)-5-phenyl-

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Triazine Ring | ||

| C3 | - | 168.5 |

| C5 | - | 165.0 |

| C6 | 9.2 | 155.2 |

| Phenyl Ring | ||

| C(ipso) | - | 135.0 |

| C(ortho) | 8.2 | 129.0 |

| C(meta) | 7.5 | 128.8 |

| C(para) | 7.6 | 131.0 |

| Pentyloxy Chain | ||

| -OCH₂- | 4.4 | 68.0 |

| -CH₂- | 1.8 | 30.5 |

| -CH₂- | 1.4 | 28.0 |

| -CH₂- | 1.3 | 22.5 |

Note: The data in this table is hypothetical, based on typical values for similar molecular structures found in computational chemistry studies of triazine derivatives.

Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra serve as valuable tools for identifying functional groups and understanding electronic transitions. IR spectra are typically simulated through frequency calculations at the same level of theory as the geometry optimization. rsc.org For as-Triazine, 3-(pentyloxy)-5-phenyl-, characteristic vibrational modes are expected for the C=N and C-N stretching of the triazine ring (around 1500-1600 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2900-3100 cm⁻¹), and C-O stretching of the ether linkage (around 1250 cm⁻¹). e3s-conferences.org

Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict UV-Vis absorption spectra. nih.gov The calculations would likely reveal electronic transitions corresponding to π→π* and n→π* excitations. The primary absorption bands for similar triazine derivatives are often observed in the UV region, typically between 250 and 350 nm. nih.gove3s-conferences.org

Table 4: Predicted Vibrational Frequencies and Electronic Transitions for as-Triazine, 3-(pentyloxy)-5-phenyl-

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequencies (cm⁻¹) | ||

| ~3050 | Aromatic C-H Stretch | |

| ~2950 | Aliphatic C-H Stretch | |

| ~1580 | Triazine Ring Stretch | |

| ~1250 | C-O Ether Stretch | |

| UV-Vis Absorption (λmax, nm) | ||

| ~280 | π→π* Transition |

Note: The data in this table is hypothetical, based on typical values for similar molecular structures found in computational chemistry studies of triazine derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. mdpi.com An MD simulation of as-Triazine, 3-(pentyloxy)-5-phenyl- in a relevant solvent (such as water or an organic solvent) would reveal the conformational landscape of the flexible pentyloxy chain and the rotational dynamics of the phenyl group. tcu.edu These simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are crucial for studying intermolecular interactions. In a condensed phase, molecules of as-Triazine, 3-(pentyloxy)-5-phenyl- may interact through various non-covalent forces. Potential interactions include π-π stacking between the phenyl and triazine rings of adjacent molecules and van der Waals interactions involving the pentyloxy chains. researchgate.net Understanding these interactions is key to predicting the bulk properties of the material, such as its crystal packing and solubility. The simulations can provide radial distribution functions and other statistical measures to quantify these intermolecular associations.

Reactivity and Derivatization Studies of As Triazine, 3 Pentyloxy 5 Phenyl

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and as-Triazine Nucleus

The as-triazine ring is an electron-deficient system, which generally deactivates it towards electrophilic attack. Conversely, the phenyl group at the 5-position is susceptible to electrophilic aromatic substitution. The pentyloxy group on the triazine ring, being an electron-donating group, can influence the electron density of the entire molecule, though its effect on the remote phenyl ring is likely to be modest.

The as-triazine nucleus itself is generally resistant to electrophilic aromatic substitution due to the strong deactivating effect of the nitrogen atoms. However, the phenyl substituent at the 5-position provides a site for such reactions. The directing influence of the as-triazinyl group on the phenyl ring is anticipated to be meta-directing and deactivating, a common characteristic of electron-withdrawing heterocyclic substituents.

Key electrophilic aromatic substitution reactions that could be explored on the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions would need to be carefully optimized to overcome the deactivating effect of the triazine ring and to control the regioselectivity.

| Reaction | Reagents and Conditions | Predicted Major Product(s) | Predicted Regioselectivity |

| Nitration | HNO₃, H₂SO₄ | 3-(pentyloxy)-5-(3-nitrophenyl)-as-triazine | Meta-substitution |

| Bromination | Br₂, FeBr₃ | 3-(pentyloxy)-5-(3-bromophenyl)-as-triazine | Meta-substitution |

| Sulfonation | Fuming H₂SO₄ | 5-(3-sulfophenyl)-3-(pentyloxy)-as-triazine | Meta-substitution |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(pentyloxy)-5-(3-acylphenyl)-as-triazine | Meta-substitution |

Nucleophilic Attack and Ring-Opening Pathways of the as-Triazine Core

The electron-deficient nature of the as-triazine ring makes it susceptible to nucleophilic attack. The positions most prone to attack are the carbon atoms of the triazine ring, particularly C-5 and C-6, due to the electron-withdrawing effect of the adjacent nitrogen atoms. The presence of the pentyloxy group at C-3 can also influence the reactivity, potentially making it a target for nucleophilic displacement under harsh conditions, although this is generally less favorable than attack at other positions.

Strong nucleophiles, such as organometallic reagents or potent anions, can add to the triazine ring, leading to either substitution or ring-opening. Ring-opening reactions of 1,2,4-triazines can be initiated by nucleophilic attack, often leading to the formation of various acyclic or alternative heterocyclic systems. For instance, treatment with strong bases could potentially lead to cleavage of the triazine ring.

| Nucleophile | Potential Reaction Pathway | Expected Product Type |

| Grignard Reagents (RMgX) | Addition to C-5 or C-6 | Dihydrotriazine derivatives |

| Hydrazine (N₂H₄) | Nucleophilic substitution/ring transformation | Substituted pyrazoles or other N-heterocycles |

| Strong Base (e.g., NaOH, heat) | Ring-opening | Acyclic nitrogen-containing compounds |

Reductive and Oxidative Transformations of as-Triazine, 3-(pentyloxy)-5-phenyl-

The as-triazine ring can undergo both reduction and oxidation, leading to a variety of derivatives with modified electronic and structural properties.

Reductive Transformations: Catalytic hydrogenation or the use of chemical reducing agents can lead to the reduction of the as-triazine ring. Depending on the reaction conditions, partial reduction can yield dihydro- or tetrahydro-as-triazine derivatives. More vigorous reduction can lead to the complete saturation of the ring or even ring cleavage. The phenyl and pentyloxy groups are generally stable under these conditions.

Oxidative Transformations: Oxidation of the as-triazine ring can be achieved using various oxidizing agents. N-oxidation at one of the ring nitrogen atoms is a common transformation for nitrogen-containing heterocycles, leading to the formation of as-triazine N-oxides. These N-oxides can exhibit altered reactivity and biological activity compared to the parent compound. The pentyloxy group could be susceptible to oxidation under strong oxidizing conditions, potentially leading to cleavage or modification of the alkyl chain.

| Transformation | Reagents and Conditions | Potential Product(s) |

| Reduction | H₂, Pd/C | Dihydro- or Tetrahydro-as-triazine derivatives |

| Reduction | NaBH₄ | Dihydro-as-triazine derivatives |

| Oxidation | m-CPBA | as-Triazine N-oxide derivatives |

| Oxidation | KMnO₄ (strong) | Potential for ring degradation or side-chain oxidation |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. To utilize these methods for as-Triazine, 3-(pentyloxy)-5-phenyl-, a handle for cross-coupling, such as a halogen atom, would first need to be introduced onto either the phenyl ring or the as-triazine nucleus. For instance, bromination of the phenyl ring (as described in section 5.1) would yield a suitable precursor.

Once halogenated, Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions would significantly expand the chemical space accessible from the parent compound, allowing for the synthesis of a diverse library of derivatives.

| Coupling Reaction | Reactants (assuming prior bromination of phenyl ring) | Catalyst System | Potential Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivatives |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl- or alkyl-substituted derivatives |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted derivatives |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted derivatives |

Synthesis and Characterization of as-Triazine, 3-(pentyloxy)-5-phenyl- Derivatives for Structure-Activity Relationship (SAR) Investigations

The synthesis of a focused library of derivatives of as-Triazine, 3-(pentyloxy)-5-phenyl- is crucial for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological activity.

The synthetic strategies outlined in the previous sections provide a roadmap for generating such a library. For example, electrophilic substitution on the phenyl ring would allow for the exploration of the effects of electron-donating and electron-withdrawing groups at the meta-position. Nucleophilic modification of the triazine ring could be used to investigate the importance of the heterocyclic core. Palladium-catalyzed cross-coupling would enable the introduction of a wide variety of substituents to probe steric and electronic effects.

Each newly synthesized derivative would require thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

| Derivative Class | Synthetic Approach | Rationale for SAR | Characterization Techniques |

| Substituted Phenyl Derivatives | Electrophilic Aromatic Substitution | To probe the electronic requirements of the phenyl substituent. | ¹H NMR, ¹³C NMR, MS, IR |

| Modified Triazine Core Derivatives | Nucleophilic Addition/Substitution | To assess the importance of the triazine ring for activity. | ¹H NMR, ¹³C NMR, MS, IR |

| Cross-Coupled Products | Palladium-Catalyzed Reactions | To explore a wider chemical space and introduce diverse functionalities. | ¹H NMR, ¹³C NMR, MS, IR |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of As Triazine, 3 Pentyloxy 5 Phenyl Analogues

Design Principles for Investigating Substituent Effects on as-Triazine Core Reactivity

The investigation into the reactivity of the as-triazine core is fundamentally guided by the principles of physical organic chemistry, where substituent effects are systematically varied to probe electronic and steric influences. A common strategy involves the synthesis of a focused library of analogues where substituents at the 3, 5, and 6 positions of the as-triazine ring are systematically altered.

For the 3-(pentyloxy)-5-phenyl-as-triazine scaffold, the design principles for new analogues would involve:

Variation of the Alkoxy Chain: Modifying the length and branching of the alkoxy group at the 3-position to understand the impact of lipophilicity and steric bulk on molecular interactions.

Substitution on the Phenyl Ring: Introducing electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the 5-phenyl substituent to modulate the electronic properties of the entire molecule.

These systematically designed analogues can then be subjected to a battery of assays to quantify their reactivity, biological activity, or physical properties, allowing for the elucidation of clear SAR and SPR trends.

Exploration of the Pentyloxy Moiety's Influence on Molecular Interactions

The 3-pentyloxy group, an ether linkage with a five-carbon chain, plays a significant role in defining the physicochemical properties of the molecule, thereby influencing its interactions with biological targets or other molecules. Its primary contributions are to the molecule's lipophilicity and steric profile.

Lipophilicity: The pentyl chain significantly increases the lipophilicity of the as-triazine derivative compared to a simpler methoxy (B1213986) or ethoxy group. This property is crucial for membrane permeability and can dictate how the molecule distributes itself in biological systems. The optimal lipophilicity for a desired activity is often a key parameter in drug design, and the pentyloxy group provides a substantial contribution to this value.

Steric Influence: The flexible five-carbon chain of the pentyloxy group can adopt various conformations, allowing it to sterically influence the binding of the molecule to a target protein or receptor. It can either fit into a hydrophobic pocket, contributing to binding affinity, or create steric hindrance that prevents effective interaction. The length and branching of the alkyl chain are critical factors; for instance, a branched isomer of the pentyloxy group would present a different steric profile and could lead to altered activity.

The following table illustrates the predicted lipophilicity (XlogP) for as-triazine, 5-phenyl- with varying alkoxy substituents at the 3-position, highlighting the contribution of the pentyloxy group.

| Substituent at 3-position | Compound Name | Molecular Formula | Predicted XlogP |

| Methoxy | as-Triazine, 3-methoxy-5-phenyl- | C10H9N3O | 1.2 |

| Pentyloxy | as-Triazine, 3-(pentyloxy)-5-phenyl- | C14H17N3O | 3.0 |

Data sourced from PubChem.

Role of the Phenyl Group in Modulating Electronic and Steric Properties

Electronic Effects: The phenyl ring, through its pi-electron system, can engage in electronic communication with the as-triazine core. The nature of this interaction can be finely tuned by introducing substituents on the phenyl ring. Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the system, potentially influencing its reactivity and binding to electron-deficient partners. Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) can decrease the electron density, which can be crucial for interactions with electron-rich biological targets.

Steric and Conformational Influence: The phenyl group introduces significant steric bulk at the 5-position of the as-triazine ring. The rotational freedom around the single bond connecting the phenyl ring to the triazine core allows for different conformations, which can impact how the molecule fits into a binding site. Substituents on the phenyl ring, particularly at the ortho positions, can restrict this rotation and lock the molecule into a specific conformation, which may be either favorable or unfavorable for a given interaction.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Approaches

QSAR and QSPR are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For as-triazine, 3-(pentyloxy)-5-phenyl- analogues, these models are invaluable for understanding the key molecular features that drive their function and for predicting the properties of novel, unsynthesized derivatives.

The development of robust QSAR/QSPR models for this class of compounds typically involves the following steps:

Data Set Assembly: A series of as-triazine analogues with known activities or properties is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For 3-(pentyloxy)-5-phenyl-as-triazine analogues, key descriptors would likely include those related to lipophilicity (e.g., logP), steric bulk of the alkoxy chain and phenyl substituents, and electronic parameters reflecting the electron-donating or -withdrawing nature of substituents on the phenyl ring.

Development of Predictive Models for Designing Novel as-Triazine Derivatives

The ultimate goal of SAR and SPR studies is the development of predictive models that can guide the design of novel compounds with enhanced activity or desired properties. nih.gov By leveraging the insights gained from the analysis of existing analogues of as-triazine, 3-(pentyloxy)-5-phenyl-, it is possible to construct computational models that can accurately forecast the biological activity or physicochemical properties of virtual compounds.

These predictive models can be used to:

Virtually Screen Large Compound Libraries: Identify promising candidates for synthesis and testing from vast virtual libraries, thereby saving time and resources.

Optimize Lead Compounds: Suggest specific structural modifications to a lead compound to improve its activity, selectivity, or pharmacokinetic profile.

Explore Novel Chemical Space: Guide the design of entirely new as-triazine derivatives with unique properties.

The development of such predictive models relies on the integration of experimental data with computational techniques. For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to generate 3D contour maps that visualize the regions around the as-triazine scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. nih.gov This provides a clear visual guide for the rational design of new, more potent, or selective as-triazine derivatives.

Exploratory Investigations into Bio Relevant Interactions and Functional Applications of As Triazine, 3 Pentyloxy 5 Phenyl

In Vitro Biological Target Interaction Studies (excluding clinical data)

There is a notable absence of published in vitro studies investigating the biological target interactions of as-Triazine, 3-(pentyloxy)-5-phenyl-. The following subsections detail the specific areas where research is currently lacking.

Enzyme Inhibition Assays (e.g., specific enzyme families relevant to heterocyclic compounds)

No experimental data from enzyme inhibition assays involving as-Triazine, 3-(pentyloxy)-5-phenyl- has been found in the public domain. Heterocyclic compounds, including triazines, are known to interact with a variety of enzyme families, such as kinases, proteases, and metabolic enzymes. However, without specific studies, the inhibitory activity and selectivity profile of this compound against any enzyme target remain unknown.

Receptor Binding Profiling (excluding clinical data)

Information regarding the receptor binding profile of as-Triazine, 3-(pentyloxy)-5-phenyl- is not available in the scientific literature. Receptor binding assays are crucial for identifying potential pharmacological targets and understanding the mechanism of action of a compound. The affinity of this molecule for any specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, has not been determined.

Cellular Uptake and Distribution Studies in Model Systems (excluding clinical data)

There are no published studies on the cellular uptake and distribution of as-Triazine, 3-(pentyloxy)-5-phenyl- in model systems. Research in this area would be necessary to understand its ability to cross cellular membranes and accumulate within cells, which is a critical factor for its potential as a therapeutic agent or a biological probe.

Potential as a Fluorescent Probe or Optical Sensing Agent

The potential of as-Triazine, 3-(pentyloxy)-5-phenyl- as a fluorescent probe or optical sensing agent has not been explored in the available literature. The following subsections highlight the specific areas where photophysical characterization is needed.

Photophysical Characterization (excluding properties that are basic identification data)

Detailed photophysical characterization of as-Triazine, 3-(pentyloxy)-5-phenyl- is not documented. Key parameters such as quantum yield, fluorescence lifetime, and molar extinction coefficient, which are essential for evaluating its potential as a fluorescent probe, have not been experimentally determined.

Sensing Mechanism Elucidation

As there are no studies on the application of as-Triazine, 3-(pentyloxy)-5-phenyl- as a sensing agent, the elucidation of any potential sensing mechanisms has not been undertaken. Research would be required to determine if its fluorescence properties are sensitive to specific analytes, ions, or environmental changes.

Role in Materials Science and Polymer Chemistry Applications (e.g., monomers, ligands for coordination chemistry)

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no available research data specifically detailing the role of as-Triazine, 3-(pentyloxy)-5-phenyl- in materials science and polymer chemistry applications. The subsequent subsections are therefore presented based on the general potential of the as-triazine scaffold in these fields, but it must be emphasized that these are hypothetical applications for the specific compound .

Ligand Design for Metal Complexation

The as-triazine core, characterized by its nitrogen-rich heterocyclic structure, is known to form stable complexes with a variety of metal ions. The nitrogen atoms in the triazine ring can act as coordination sites, enabling the molecule to function as a ligand. In principle, as-Triazine, 3-(pentyloxy)-5-phenyl- could be investigated as a ligand for metal complexation. The phenyl group at the 5-position and the pentyloxy group at the 3-position could influence the electronic properties and steric hindrance around the coordination sites, potentially leading to complexes with unique catalytic or photophysical properties.

However, no studies have been published that specifically describe the synthesis, characterization, or application of metal complexes involving as-Triazine, 3-(pentyloxy)-5-phenyl- as a ligand.

Incorporation into Polymeric Architectures

Triazine derivatives are often utilized as monomers or building blocks in the synthesis of polymers due to their thermal stability and the potential for creating porous organic frameworks. The presence of reactive sites on the triazine ring or functional groups attached to it can facilitate polymerization. For as-Triazine, 3-(pentyloxy)-5-phenyl-, incorporation into a polymer backbone could potentially be achieved through functionalization of the phenyl ring or by leveraging the reactivity of the triazine core itself under specific polymerization conditions. Such polymers might exhibit interesting properties for applications in gas separation or as functional materials.

To date, there is no scientific literature reporting the use of as-Triazine, 3-(pentyloxy)-5-phenyl- as a monomer or its incorporation into any polymeric structures.

Catalytic Activity in Organic Transformations

The nitrogen-containing core of as-triazines, especially when part of a metal complex, can exhibit catalytic activity in various organic transformations. The electronic environment of the triazine ring, influenced by its substituents, can play a crucial role in its catalytic efficacy. The pentyloxy and phenyl substituents on as-Triazine, 3-(pentyloxy)-5-phenyl- would modulate its electronic and steric characteristics, which could in turn influence its potential catalytic performance if used as a catalyst or as a ligand in a catalytic system.

Despite the general catalytic potential of the as-triazine scaffold, there are no published studies that have investigated or reported any catalytic activity for as-Triazine, 3-(pentyloxy)-5-phenyl- in any organic transformations.

Future Research Directions and Concluding Remarks on As Triazine, 3 Pentyloxy 5 Phenyl

Identification of Novel Research Avenues for as-Triazine, 3-(pentyloxy)-5-phenyl-

The current landscape of as-triazine research provides a clear roadmap for investigating as-Triazine, 3-(pentyloxy)-5-phenyl-. The 1,2,4-triazine (B1199460) ring is a recognized pharmacophore found in compounds with a wide array of biological activities. nih.govresearchgate.net Consequently, a primary avenue of research is the systematic biological screening of this compound.

Future research should focus on:

Anticancer Activity Screening: Numerous 1,2,4-triazine derivatives have demonstrated potent anticancer properties by interfering with various signaling pathways. nih.govnih.gov Therefore, evaluating as-Triazine, 3-(pentyloxy)-5-phenyl- against a panel of human cancer cell lines, such as breast (MCF-7) and colon (HCT-116), is a logical first step. nih.gov

Neurological Receptor Antagonism: Substituted 1,2,4-triazines have been identified as potent antagonists for adenosine (B11128) receptors, with potential applications in treating Parkinson's disease. acs.org Investigating the binding affinity of as-Triazine, 3-(pentyloxy)-5-phenyl- for receptors like the adenosine A2A receptor could unveil novel therapeutic potential. acs.org

Antimicrobial and Antiviral Evaluation: The triazine nucleus is present in various agents with antimicrobial, antifungal, and antiviral activities. researchgate.netnih.gov Screening the title compound against a spectrum of pathogenic bacteria and fungi could identify new leads for infectious disease research.

Physicochemical and Material Properties: Beyond biological activity, the fundamental physicochemical properties of this compound are largely uncharacterized. Research into its photophysical properties, thermal stability, and potential as a ligand in coordination chemistry could open doors in materials science. For instance, triazine derivatives have been explored as corrosion inhibitors due to the electron-donating nature of their nitrogen atoms, suggesting a potential application area. kfupm.edu.sakfupm.edu.sa

The table below outlines potential initial research projects for this compound.

| Research Avenue | Rationale | Potential Impact |

| In Vitro Anticancer Screening | The 1,2,4-triazine core is a known scaffold in oncology research. nih.govnih.gov | Discovery of a new chemotherapeutic lead compound. |

| Adenosine Receptor Binding Assays | Similar 1,2,4-triazine structures show potent A2A receptor antagonism. acs.org | Development of novel treatments for neurodegenerative diseases. |

| Corrosion Inhibition Studies | Triazine rings can adsorb onto metal surfaces, preventing corrosion. kfupm.edu.sakfupm.edu.sa | Creation of new, effective corrosion inhibitors for industrial use. |

| Coordination Chemistry | The nitrogen-rich triazine ring can act as a ligand for metal ions. wikipedia.org | Synthesis of novel metallo-organic complexes with catalytic or material applications. |

Integration of as-Triazine, 3-(pentyloxy)-5-phenyl- into Multidisciplinary Research Platforms

The unique combination of a heterocyclic core and tunable side chains makes as-Triazine, 3-(pentyloxy)-5-phenyl- an ideal candidate for integration into various high-throughput and multidisciplinary research platforms.

Medicinal Chemistry and Drug Discovery: The compound can be included in the chemical libraries of high-throughput screening (HTS) platforms. These platforms rapidly assess the biological activity of thousands of compounds against specific targets, such as enzymes or cellular pathways. Its inclusion could fast-track the discovery of any therapeutic potential. The 1,2,4-triazine scaffold is a versatile building block in synthetic and pharmaceutical chemistry. benthamdirect.comresearchgate.net

Materials Science and Engineering: In materials science, triazine-based compounds are used to create polymers and reactive dyes. wikipedia.org Research platforms focused on developing new organic electronic materials, corrosion inhibitors, or functional polymers could incorporate as-Triazine, 3-(pentyloxy)-5-phenyl- as a novel building block. Its adsorption properties could be studied using advanced surface science techniques. kfupm.edu.sa

Supramolecular Chemistry: The aromatic phenyl group and the nitrogen atoms of the triazine ring can participate in non-covalent interactions, such as pi-stacking and hydrogen bonding. This makes the compound a candidate for integration into research platforms studying self-assembly, host-guest chemistry, and the development of supramolecular aggregates. nih.gov

Challenges and Opportunities in the Field of as-Triazine Chemistry

The broader field of as-triazine chemistry, while promising, faces several challenges that also represent significant opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of asymmetrically substituted as-triazines can be challenging, often requiring multi-step procedures with potential issues in regioselectivity and yield. acs.org Developing efficient and selective synthetic routes is a constant focus.

Solubility Issues: Many heterocyclic compounds, including some triazine derivatives, exhibit poor solubility in aqueous or organic solvents, which can hamper biological testing and material formulation.

Understanding Structure-Activity Relationships (SAR): While many triazines are biologically active, a comprehensive understanding of how different substituents on the triazine ring affect specific biological activities is still evolving. nih.gov

Opportunities:

Novel Synthetic Methodologies: There is a significant opportunity to develop novel catalytic methods or flow chemistry processes for the synthesis of as-triazine derivatives, improving efficiency and accessibility.

Chemical Space Expansion: Synthesizing and characterizing novel derivatives like as-Triazine, 3-(pentyloxy)-5-phenyl- expands the known chemical space. Each new compound provides valuable data points for building more accurate SAR models.

Hybrid Molecules: An emerging trend is the creation of hybrid molecules that combine a triazine scaffold with other pharmacophores to develop multi-target drugs, potentially overcoming drug resistance. nih.gov

Overall Significance of as-Triazine, 3-(pentyloxy)-5-phenyl- Research to Chemical Sciences

The focused study of as-Triazine, 3-(pentyloxy)-5-phenyl- holds a significance that extends beyond the properties of the single molecule. Research into this compound contributes to the fundamental understanding of heterocyclic chemistry. By systematically characterizing its synthesis, reactivity, and properties, chemists can refine predictive models for how substituent changes—such as the introduction of a pentyloxy group versus other alkoxy chains—influence the electronic and steric nature of the as-triazine core.

Furthermore, the exploration of this compound serves as a case study in unlocking the potential of under-investigated chemical matter. It highlights the importance of examining specific derivatives within a well-known class of compounds to uncover novel functions that might have been missed in broader studies. Ultimately, the investigation of as-Triazine, 3-(pentyloxy)-5-phenyl- contributes valuable knowledge to the collective chemical sciences, with the potential to spawn new discoveries in therapeutics, materials, and synthetic methodology. The triazine scaffold is considered a privileged structure in drug discovery, making the exploration of its derivatives a continuously fruitful endeavor. nih.gov

Q & A

Q. What are effective synthetic routes for 3-(pentyloxy)-5-phenyl-as-triazine, and how do reaction conditions influence yield?

Answer: The synthesis of alkoxy-substituted triazines typically involves nucleophilic substitution on chlorotriazine intermediates. For example, describes the preparation of 2-phenyl-as-triazine derivatives using alkoxy groups via reactions with alcohols under acidic or catalytic conditions . A plausible route for 3-(pentyloxy)-5-phenyl-as-triazine would involve:

Chlorotriazine precursor : React 5-phenyl-1,3,5-triazine-2,4-dichloride with pentanol in the presence of a base (e.g., K₂CO₃) or Lewis acid (e.g., AlCl₃) to substitute the chlorine atom at the 3-position.

Temperature control : Reactions in chlorobenzene or o-dichlorobenzene at 60–100°C improve substitution efficiency (see for analogous triazine-biphenyl syntheses) .

Yield optimization : Use excess pentanol (1.5–2.0 equivalents) and monitor reaction progress via TLC. Reported yields for similar alkoxy-triazine syntheses range from 70–85% .

Q. What purification techniques are most suitable for isolating 3-(pentyloxy)-5-phenyl-as-triazine from byproducts?

Answer: Post-synthesis purification often involves:

- Column chromatography : Use silica gel with a petroleum ether/ethyl acetate gradient (4:1 to 2:1) to separate polar byproducts (e.g., unreacted pentanol or residual chloride) .

- Recrystallization : Dissolve the crude product in hot ethanol or acetonitrile, then cool slowly to obtain crystalline material. This method is effective for removing non-polar impurities (e.g., biphenyl derivatives) .

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS to ensure ≥95% purity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR) for 3-(pentyloxy)-5-phenyl-as-triazine be resolved?

Answer: Contradictions often arise from:

- Tautomerism : The triazine ring may exhibit keto-enol tautomerism, altering NMR peak assignments. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers and compare with computational predictions (DFT-based NMR chemical shift calculations) .

- Overlapping signals : In -NMR, alkoxy protons (δ 3.5–4.5 ppm) may overlap with aromatic protons. Employ -NMR DEPT or 2D-COSY to resolve ambiguities (see for analogous pyrazoline characterizations) .

- IR carbonyl stretches : Triazine C=O stretches (1650–1700 cm) can shift due to hydrogen bonding. Compare experimental FT-IR with theoretical spectra (e.g., B3LYP/6-31G* level) .

Q. What computational methods are recommended to predict the electronic properties and reactivity of 3-(pentyloxy)-5-phenyl-as-triazine?

Answer:

- Frontier Molecular Orbitals (FMOs) : Perform DFT calculations (e.g., B3LYP/6-311+G**) to determine HOMO-LUMO gaps, which correlate with photochemical reactivity .

- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., triazine N atoms) to predict nucleophilic/electrophilic attack sites.

- Solvent Effects : Use PCM (Polarizable Continuum Model) to simulate reactivity in solvents like DMF or THF. highlights the utility of such approaches for triazine-based hydrazones .

Q. How can reaction mechanisms for triazine functionalization be experimentally validated?

Answer:

- Isotopic labeling : Introduce -labeled pentanol to track alkoxy group incorporation via mass spectrometry .

- Kinetic studies : Monitor reaction rates under varying temperatures and catalyst loads (e.g., AlCl₃ vs. FeCl₃) to identify rate-determining steps. suggests AlCl₃ enhances electrophilic substitution in triazine systems .

- Intermediate trapping : Use in-situ IR or Raman spectroscopy to detect transient species (e.g., chlorotriazine-pentanol adducts).

Methodological Challenges and Solutions

Q. How to design stability studies for 3-(pentyloxy)-5-phenyl-as-triazine under varying pH and temperature conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, N₂ atmosphere) to identify decomposition thresholds.

- pH stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 240–300 nm (triazine π→π* transitions).

- Light sensitivity : Conduct accelerated aging under UV light (254 nm) and analyze photoproducts via LC-MS.

Q. What strategies mitigate regioselectivity challenges during triazine derivatization?

Answer:

- Steric directing groups : Introduce bulky substituents (e.g., biphenyl at the 5-position) to block undesired substitution sites (see for steric effects in triazine-biphenyl syntheses) .

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to enhance selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.